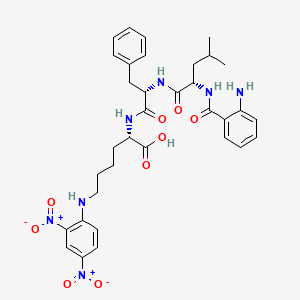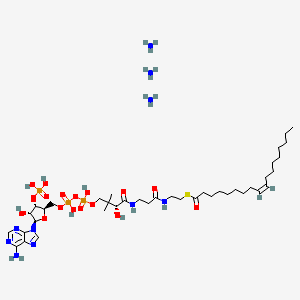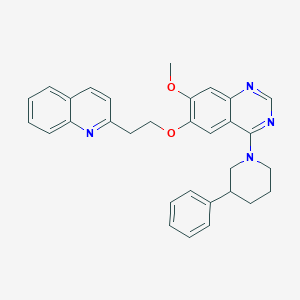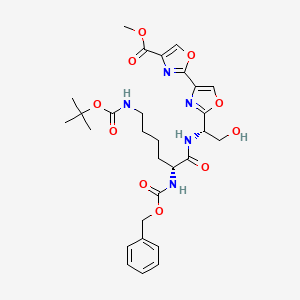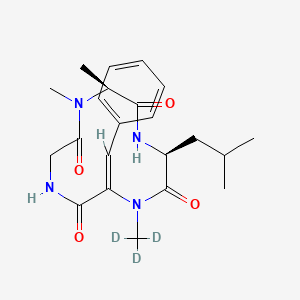
Btk-IN-34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Btk-IN-34 is a selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This compound has shown significant potential in inhibiting the proliferation of B-cell malignancies by targeting and reducing the phosphorylation of Bruton’s tyrosine kinase at the tyrosine 223 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-34 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Btk-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a variety of modified compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Btk-IN-34 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Industry: Utilized in the development of targeted therapies and diagnostic tools for B-cell related diseases
Wirkmechanismus
Btk-IN-34 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. It binds to the active site of the enzyme, preventing its phosphorylation at the tyrosine 223 position. This inhibition disrupts the B-cell receptor signaling pathway, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor and downstream signaling molecules such as phospholipase-Cγ and nuclear factor kappa-light-chain-enhancer of activated B cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor, known for its irreversible binding to the enzyme.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and fewer side effects.
Zanubrutinib: A newer Bruton’s tyrosine kinase inhibitor with enhanced potency and specificity
Uniqueness of Btk-IN-34
This compound stands out due to its selective inhibition of Bruton’s tyrosine kinase without affecting other kinases like Lyn and Syk. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .
Eigenschaften
Molekularformel |
C22H29N3O4S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one |
InChI |
InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27) |
InChI-Schlüssel |
XIKZFUOHECFNKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
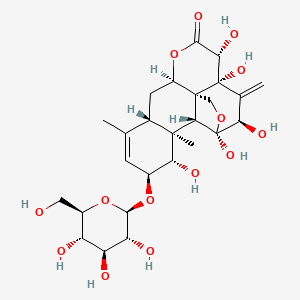
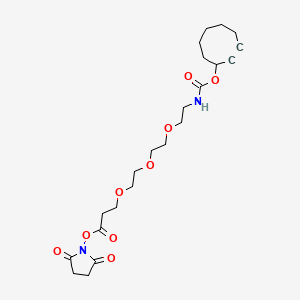
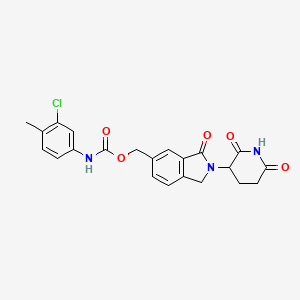
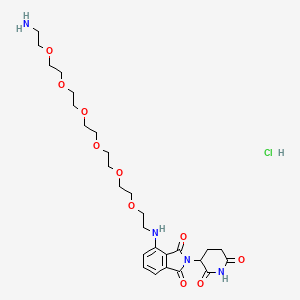
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)


